1-(Ethylsulfonyl)piperidine-2-carboxylic acid
Description
1-(Ethylsulfonyl)piperidine-2-carboxylic acid (CAS No.: 1044637-64-0) is a piperidine derivative with the molecular formula C₈H₁₅NO₄S and a molecular weight of 221.28 g/mol . Its structure features a piperidine ring substituted with an ethylsulfonyl (-SO₂C₂H₅) group at the 1-position and a carboxylic acid (-COOH) group at the 2-position. This makes it a valuable intermediate in medicinal chemistry, particularly in enzyme inhibition studies .
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(12,13)9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVVJOWQWVXOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044637-64-0 | |
| Record name | 1-(ethanesulfonyl)piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)piperidine-2-carboxylic acid typically involves the sulfonylation of piperidine-2-carboxylic acid. The reaction conditions often include the use of ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)piperidine-2-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. This compound can also act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate
- Molecular Formula: C₁₀H₁₇NO₄S
- Key Differences: The carboxylic acid group at the 2-position in 1-(ethylsulfonyl)piperidine-2-carboxylic acid is replaced by a carboxylate ester (-COOEt) at the 4-position. The 4-position substitution may alter steric interactions with biological targets .
1-(Methylsulfonyl)piperidine-2-carboxylic Acid
- Molecular Formula: C₇H₁₃NO₄S
- Key Differences: The ethylsulfonyl group is replaced by a methylsulfonyl (-SO₂CH₃) group. Lower molecular weight (207.25 g/mol) may improve solubility but reduce target affinity compared to the ethyl analogue .
Sulfonyl Group Modifications
1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic Acid
- Molecular Formula : C₁₁H₁₄N₂O₄S
- Key Differences :
- The ethylsulfonyl group is replaced by a pyridin-3-ylsulfonyl group.
- The aromatic pyridine ring introduces π-π stacking capabilities, enhancing interactions with aromatic residues in enzymes.
- Increased molecular weight (270.31 g/mol) and polarity may affect pharmacokinetics .
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid
- Molecular Formula: C₁₄H₁₇NO₄S
- Key Differences: The ethylsulfonyl group is part of a phenylsulfonyl substituent at the 4-position. Additional methyl group on the phenyl ring modifies electronic properties .
Functional Group Replacements
Piperidine-2-carboxylic Acid (Pipecolic Acid)
- Molecular Formula: C₆H₁₁NO₂
- Key Differences :
- Lacks the ethylsulfonyl group.
- Naturally occurring in metabolic pathways; less synthetic utility in sulfonamide-based drug design.
- Lower molecular weight (129.16 g/mol) and reduced complexity .
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
- Molecular Formula : C₁₄H₁₈N₂O₅S
- Key Differences: Replaces the 2-carboxylic acid with a 4-carboxamide (-CONH₂). The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, altering reactivity in substitution reactions. Carboxamide group may enhance hydrogen-bonding interactions .
Structural and Functional Impact Analysis
Electronic Effects
- Ethylsulfonyl vs. Methylsulfonyl :
- Sulfonyl vs. Carboxylic Acid :
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₈H₁₅NO₄S | 221.28 | 1-SO₂C₂H₅, 2-COOH |
| 1-(Methylsulfonyl)piperidine-2-carboxylic acid | C₇H₁₃NO₄S | 207.25 | 1-SO₂CH₃, 2-COOH |
| 1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid | C₁₁H₁₄N₂O₄S | 270.31 | 1-SO₂(C₅H₄N), 2-COOH |
| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 2-COOH (no sulfonyl) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
